molecular formula C9H12BrN3O B7869318 2-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide

2-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide

Cat. No.: B7869318
M. Wt: 258.12 g/mol
InChI Key: KYWYQNBCDJPWON-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a cyclopropylpropanamide group at the N-1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide typically involves the formation of the pyrazole ring followed by the introduction of the bromine atom and the cyclopropylpropanamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a 1,3-dicarbonyl compound can form the pyrazole ring, which is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropylpropanamide group can influence the binding affinity and specificity of the compound. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler analog that lacks the cyclopropylpropanamide group.

    N-Cyclopropylpropanamide: A compound without the pyrazole ring and bromine substitution.

    1H-Pyrazole Derivatives: Various derivatives with different substituents at the 1- and 4-positions.

Uniqueness

2-(4-Bromo-1H-pyrazol-1-yl)-N-cyclopropylpropanamide is unique due to the combination of the bromine-substituted pyrazole ring and the cyclopropylpropanamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-6(9(14)12-8-2-3-8)13-5-7(10)4-11-13/h4-6,8H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWYQNBCDJPWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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